Guinee green B(1-)
Description
Contextualization within Triphenylmethane (B1682552) Dye Chemistry
Guinee Green B(1-) is classified as a triphenylmethane dye. dawnscientific.com This class of dyes is characterized by a central carbon atom bonded to three aromatic rings. The intense color of triphenylmethane dyes is a result of the extended conjugated system of alternating double and single bonds within their structure. uctm.edu The chemical structure of Guinee Green B(1-) consists of a complex arrangement of these aromatic rings, with sulfonic acid groups that impart water solubility. ontosight.ai The molecule's formal name is 3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate. nih.gov
The synthesis of Guinee Green B typically involves the condensation of benzaldehyde (B42025) with alpha-(N-ethylanilino)-meta-toluenesulfonic acid, followed by oxidation and conversion to the sodium salt. nih.gov This process results in the characteristic triphenylmethane framework responsible for its chromophoric properties.
Historical Trajectory and Evolution in Academic Investigation
The commercial production of Guinea Green B began in Japan in 1940. nih.gov Historically, it was used for dyeing textiles such as wool and silk, as well as paper and leather. nih.gov It also found application in wood stains and as a biological stain. nih.gov For a period, it was even used as a food, drug, and cosmetic dye. nih.gov However, its use as a color additive for these consumer products was discontinued (B1498344) in the United States in late 1966 due to safety concerns. nih.govhaz-map.com
In academic research, Guinee Green B has been utilized in various staining protocols. For instance, it has been employed in Masson's trichrome stain as a substitute for Light Green SF yellowish, although it is known to be prone to fading. nih.govstainsfile.com More recently, its properties have been harnessed in the development of biosensors for detecting cholinesterase inhibitors, such as nerve agents. researchgate.netresearchgate.netmdpi.com This evolution from a general-purpose dye to a specialized tool in analytical and biochemical research highlights the enduring utility of its chemical properties.
Fundamental Research Questions and Paradigms Associated with Guinee Green B(1-)
The unique characteristics of Guinee Green B(1-) have given rise to several fundamental research questions. A significant area of investigation involves its application in biosensor technology. Researchers have explored its use as a colorimetric indicator in enzymatic reactions. researchgate.netmdpi.com For example, in the detection of cholinesterase inhibitors, the reduction of Guinee Green B to its colorless leuco-form by thiocholine (B1204863) provides a visual indication of enzyme activity. researchgate.netmdpi.com The optimization of this reaction, including the ideal pH and concentration, has been a subject of study to enhance the sensitivity and clarity of the color change. mdpi.com
Furthermore, Guinee Green B has been investigated in combination with other dyes, such as Fuchsin Basic, to create mixed indicators for biosensors. researchgate.netacs.org This research aims to produce more distinct color transitions, thereby improving the visual evaluation of analytical results. acs.org Another area of research has focused on its potential as a pharmacophore compound to study its inhibitory action on proteins, such as the papillomavirus type 16 E6 protein. dawnscientific.com These research paradigms demonstrate a shift from its traditional use as a simple dye to a sophisticated chemical probe in modern analytical and biomedical science.
Compound Information
| Compound Name | Synonym(s) |
| Guinee Green B(1-) | Acid Green 3, C.I. 42085, FD&C Green No. 1 |
| Light Green SF yellowish | C.I. 42095 |
| Fast Green FCF | C.I. 42053 |
| Fuchsin Basic | |
| Malachite Green |
Chemical and Physical Properties of Guinee Green B
| Property | Value |
| Molecular Formula | C37H35N2NaO6S2 |
| Molecular Weight | 690.8 g/mol |
| Appearance | Dull, dark green powder |
| Melting Point | 255 °C (decomposes) |
| Solubility in Water | Soluble |
| Solubility in Ethanol | 9 mg/mL |
| Absorption Maximum (λmax) | 618 nm |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H35N2O6S2- |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O6S2/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45)/p-1 |
InChI Key |
SRRJCDUOSQWHGS-UHFFFAOYSA-M |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Guinee Green B 1
Optimized Reaction Pathways for Primary Synthesis
The primary industrial synthesis of Guinea Green B (also known as C.I. Acid Green 3) is a multi-step process rooted in classical organic reactions. The process begins with the creation of a key intermediate, followed by a condensation reaction and a final oxidation step.
The key precursor is N-ethyl-N-(3-sulfobenzyl)aniline. Its synthesis is typically achieved through the sulfonation of N-ethyl-N-benzylaniline. In a common industrial method, N-ethyl-N-benzylaniline is treated with fuming sulfuric acid (oleum). The reaction temperature is carefully controlled, starting at 72-78 °C and not exceeding 95 °C during the addition of oleum. google.com After the reaction, the mixture is cooled and diluted with water, causing the sulfonated product to precipitate. google.com This product is then isolated via filtration and drying.
The core structure of Guinea Green B is formed through an acid-catalyzed electrophilic aromatic substitution, specifically a condensation reaction. Two equivalents of the N-ethyl-N-(3-sulfobenzyl)aniline intermediate react with one equivalent of benzaldehyde (B42025). sci-hub.st This reaction forms a colorless leuco base, N,N'-diethyl-N,N'-bis(3-sulfobenzyl)-4,4'-diaminotriphenylmethane.
The final step is the oxidation of the leuco base to form the conjugated system that gives the dye its characteristic green color. Traditional methods employ strong oxidizing agents like manganese dioxide (MnO₂) or lead dioxide (PbO₂). sci-hub.stgoogle.com The resulting triphenyl carbinol is then treated with acid, leading to the dehydration and formation of the final dye. The product is typically isolated as its sodium salt.
Table 1: Optimized Reaction Pathway for Primary Synthesis of Guinea Green B
| Step | Reactants | Reagents/Catalyst | Conditions | Product |
|---|---|---|---|---|
| 1. Sulfonation | N-ethyl-N-benzylaniline | Fuming sulfuric acid (20-30% SO₃) | 72-95 °C, followed by cooling and water dilution | N-ethyl-N-(3-sulfobenzyl)aniline |
| 2. Condensation | N-ethyl-N-(3-sulfobenzyl)aniline (2 eq.), Benzaldehyde (1 eq.) | Acid catalyst (e.g., HCl, H₂SO₄) | Heating | Leuco Guinea Green B |
| 3. Oxidation | Leuco Guinea Green B | Oxidizing agent (e.g., MnO₂) in acid | Aqueous acidic medium | Guinea Green B (carbinol base) |
| 4. Salt Formation | Guinea Green B (carbinol base) | Sodium hydroxide (B78521) or Sodium carbonate | Neutralization | Guinea Green B (sodium salt) |
Functional Group Modifications and Analog Generation
The generation of Guinea Green B analogs is achieved by modifying the core structure, which allows for the fine-tuning of its spectral properties, solubility, and stability. This is primarily accomplished by altering the starting materials used in the synthesis.
One approach is to substitute the benzaldehyde component. For example, the synthesis of a closely related dye, Fast Green FCF (C.I. 42053), utilizes 2-formyl-5-hydroxybenzenesulfonic acid instead of benzaldehyde. fao.org This substitution introduces additional hydroxyl and sulfonic acid groups, altering the dye's shade and fastness properties.
Another strategy involves modifying the aniline-derived component. Research on other triphenylmethane (B1682552) dyes, such as Brilliant Green and Pyrrole Green, has demonstrated that introducing various substituents onto the phenyl rings can systematically alter the dye's characteristics. researchgate.netuclan.ac.uk For instance, incorporating electron-withdrawing groups (e.g., -NO₂, -CF₃, -Br) or electron-donating groups (e.g., -CH₃, -OCH₃) can shift the absorption maximum and impact the dye's kinetic stability. researchgate.netuclan.ac.uk Applying this principle, analogs of Guinea Green B could be generated by using derivatives of N-ethyl-N-benzylaniline with substituents on the aromatic rings.
Table 2: Structural Comparison of Guinea Green B and Its Analogs
| Compound Name | C.I. Number | Chemical Structure | Key Structural Differences from Guinea Green B |
|---|---|---|---|
| Guinea Green B | 42085 | ![]() |
Reference structure |
| Light Green SF yellowish | 42095 | ![]() |
Contains an additional sulfonic acid group on the aniline-derived rings. |
| Fast Green FCF | 42053 | ![]() |
Derived from 2-formyl-5-hydroxybenzenesulfonic acid instead of benzaldehyde, introducing -OH and -SO₃H groups on the third phenyl ring. |
Green Chemistry Principles in Guinee Green B(1-) Synthesis
The traditional synthesis of Guinea Green B involves processes that are not aligned with modern standards of green chemistry. However, several principles can be applied to create more environmentally benign synthetic routes.
The use of fuming sulfuric acid and strong mineral acids as catalysts presents significant hazards and waste disposal challenges. A greener approach involves replacing these with solid acid catalysts, such as cation exchange resins (e.g., Amberlite IR-120) or zeolites. researchgate.netdergipark.org.tr These heterogeneous catalysts are easily separated from the reaction mixture, can be recycled, and often operate under milder conditions. Biodegradable organic acid catalysts, like tartaric acid or formic acid, also represent viable, low-toxicity alternatives for condensation reactions. tandfonline.comajchem-a.com
The oxidation step is another area for green improvement. Conventional oxidants like lead dioxide or manganese dioxide generate toxic heavy metal waste. google.com Cleaner alternatives include catalytic oxidation using air or hydrogen peroxide. For a similar dye, C.I. Acid Blue 9, oxidative electrolysis of the leuco base has been successfully employed, eliminating the need for chemical oxidants altogether. sci-hub.st
Table 3: Application of Green Chemistry Principles to Guinea Green B Synthesis
| Synthesis Step | Conventional Method | Potential Green Alternative | Advantages of Green Approach |
|---|---|---|---|
| Catalysis | Concentrated H₂SO₄, Fuming H₂SO₄ | Heterogeneous solid acids (zeolites, resins), Biodegradable organic acids (tartaric acid) | Catalyst reusability, reduced corrosive waste, milder reaction conditions, lower toxicity. |
| Oxidation | Manganese dioxide (MnO₂), Lead dioxide (PbO₂) | Catalytic oxidation (with O₂ or H₂O₂), Oxidative electrolysis, Enzymatic oxidation | Avoidance of heavy metal waste, higher atom economy, formation of benign byproducts (e.g., H₂O). |
| Solvents | Use of excess acid as solvent, organic solvents | Use of water, recyclable solvents (ethanol), solvent-free conditions, recycling of mother liquor | Reduced environmental impact, lower process costs, enhanced safety. |
Catalytic Approaches in Guinee Green B(1-) Production and Transformation
Catalysis is central to both the production and potential transformation (e.g., degradation) of Guinea Green B. Advances in catalytic science offer pathways to more efficient and sustainable processes.
For production, the key condensation step is an acid-catalyzed electrophilic aromatic substitution. While traditionally relying on homogeneous mineral acids, research into related syntheses highlights the efficacy of heterogeneous catalysts. Solid acids like montmorillonite (B579905) clays, zeolites (e.g., HY-zeolite), and heteropolyacids (HPAs) have been employed for similar multi-component condensation reactions. dergipark.org.tr These catalysts provide a high density of active sites on a solid support, facilitating the reaction while simplifying catalyst recovery and reuse, a significant advantage over homogeneous systems.
The transformation of triphenylmethane dyes, particularly for environmental remediation, also relies heavily on catalysis. Advanced Oxidation Processes (AOPs) employing heterogeneous Fenton-like catalysts have proven effective. For instance, iron or copper immobilized on supports like layered double hydroxides or activated carbon can activate peroxymonosulfate (B1194676) (PMS) or hydrogen peroxide to generate highly reactive radicals that degrade the dye structure. exlibrisgroup.com.cn Metalloporphyrins, which mimic the action of enzymes like cytochrome P450, are another class of powerful catalysts for the oxidative degradation of triphenylmethane dyes. researchgate.net These catalytic transformation methods are crucial for breaking down the stable dye molecule into less harmful compounds.
Table 4: Catalytic Systems in Triphenylmethane Dye Synthesis and Transformation
| Catalyst Type | Example(s) | Application | Mechanism |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Synthesis (Condensation) | Brønsted acid catalysis of electrophilic aromatic substitution. |
| Heterogeneous Solid Acid | Zeolites, Cation Exchange Resins, Heteropolyacids | Synthesis (Condensation) | Provides reusable solid-phase acid sites for electrophilic activation. |
| Heterogeneous Fenton-like | Fe⁰/Cu⁰ on activated carbon, Layered Double Hydroxides | Transformation (Degradation) | Catalyzes decomposition of H₂O₂ or PMS to form oxidizing radicals (•OH, SO₄•⁻). |
| Biomimetic | Metalloporphyrins | Transformation (Degradation) | Mimics enzymatic oxidation, facilitating electron transfer to an oxidant. |
Spectroscopic Characterization Techniques and Photophysical Mechanisms of Guinee Green B 1
Mechanistic Insights from Absorption and Emission Spectroscopy
Absorption and emission spectroscopy are foundational techniques for probing the electronic transitions within a molecule. asdlib.org Absorption spectroscopy measures the wavelengths of light that a molecule absorbs, promoting electrons from a ground electronic state to a higher energy excited state. uci.edu For Guinee green B(1-), its distinct green color is a direct consequence of its absorption profile in the visible spectrum. The extensive π-conjugated system of the triphenylmethane (B1682552) structure acts as the chromophore, responsible for the dye's light-absorbing properties. The primary absorption band is attributed to a π-π* electronic transition. The position and intensity of this absorption maximum (λ_max) are sensitive to the molecular environment, a phenomenon known as solvatochromism.
Emission spectroscopy, specifically fluorescence, investigates the light emitted as the molecule relaxes from its lowest excited singlet state (S1) back to the ground state (S0). uci.edu This emitted light is typically of lower energy (longer wavelength) than the absorbed light, a difference referred to as the Stokes shift. The fluorescence characteristics of Guinee green B(1-) are influenced by factors that affect the stability of its excited state, including solvent polarity and pH. In aqueous solutions, the dye's absorption, and thus its color, is known to change with pH, appearing brownish-yellow in the presence of hydrochloric acid and blackish-green with sodium hydroxide (B78521). drugfuture.com
Table 1: Representative Solvatochromic Effects on Absorption Maxima of Triphenylmethane Dyes This table is illustrative of typical solvent effects on dyes of this class, as specific experimental data for Guinee green B(1-) is not broadly published.
| Solvent | Polarity Index | Expected Absorption Shift (Relative to Nonpolar Solvent) | Hypothetical λ_max (nm) |
|---|---|---|---|
| Hexane | 0.1 | Reference | ~610 |
| Ethanol | 4.3 | Hypsochromic (Blue Shift) | ~600 |
| Water | 10.2 | Strong Hypsochromic (Blue Shift) | ~590 |
Time-Resolved Spectroscopic Investigations of Excited State Dynamics
To understand the fate of a molecule after light absorption, time-resolved spectroscopic techniques are employed. arxiv.org Methods like time-resolved fluorescence spectroscopy and pump-probe transient absorption can monitor the population of excited states on timescales from femtoseconds to milliseconds. rsc.orgaps.org These investigations provide direct measurements of the excited-state lifetime, which is the average time the molecule spends in the excited state before returning to the ground state.
For a molecule like Guinee green B(1-), the excited state can decay through several competing pathways:
Fluorescence: Radiative decay by the emission of a photon.
Internal Conversion: Non-radiative decay to the ground state, often through vibrational relaxation and heat dissipation.
Intersystem Crossing: A non-radiative transition to a triplet excited state, which can then lead to phosphorescence or other chemical processes.
In many triphenylmethane dyes, a primary channel for non-radiative decay is the torsional (twisting) motion of the phenyl rings around the central carbon atom. This structural flexibility can efficiently quench fluorescence, leading to a shorter excited-state lifetime and lower fluorescence quantum yield. Time-resolved studies would quantify the rates of these different decay processes, providing a complete picture of the molecule's photophysical dynamics.
Table 2: Hypothetical Excited-State Decay Components for a Triphenylmethane Dye in Solution This table illustrates a potential multi-exponential decay profile that could be observed for Guinee green B(1-), representing different de-excitation pathways.
| Decay Component | Lifetime (τ) | Amplitude Contribution (%) | Plausible Origin |
|---|---|---|---|
| τ1 | ~50 ps | 60% | Fast internal conversion via phenyl ring torsion |
| τ2 | ~1.5 ns | 40% | Fluorescence and slower conformational relaxation |
Resonance Raman and Vibrational Spectroscopic Analysis of Molecular Structure
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the discrete vibrational energy levels of a molecule. wikipedia.org These techniques provide a "fingerprint" based on the vibrations of chemical bonds, offering detailed structural information. tudublin.ie
Resonance Raman spectroscopy (RRS) is a particularly powerful variant for studying colored compounds like Guinee green B(1-). wikipedia.org In RRS, the excitation laser wavelength is tuned to coincide with an electronic absorption band of the molecule. illinois.edu This "resonance" condition results in a dramatic and selective enhancement of the Raman scattering signals from vibrations that are coupled to the electronic transition—namely, the vibrations of the chromophore itself. stfc.ac.uk For Guinee green B(1-), RRS would selectively amplify the signals from the triphenylmethane backbone, providing detailed information about the geometry and bonding of the conjugated system in its ground electronic state. This allows for the precise assignment of vibrational modes associated with C=C stretching of the aromatic rings, C-N stretching, and vibrations of the central C-phenyl bonds, which might be obscured in a standard Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for Functional Groups in Guinee Green B(1-) This table presents generally accepted frequency ranges for the key functional groups within the Guinee green B(1-) structure.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Raman, IR |
| Aryl-Nitrogen | C-N Stretch | 1250 - 1350 | IR |
| Sulfonate | S=O Asymmetric Stretch | 1150 - 1210 | IR |
| Sulfonate | S=O Symmetric Stretch | 1030 - 1070 | IR |
Advanced Luminescence Studies and Quantum Yield Determinations
Luminescence encompasses the emission of light from a substance and includes both fluorescence and phosphorescence. Advanced studies in this area focus on quantifying the efficiency of the emission process. The fluorescence quantum yield (Φ_F) is a critical parameter, defined as the ratio of the number of photons emitted to the number of photons absorbed. acs.org It represents the probability that an absorbed photon will result in fluorescent emission.
While Guinee green B is noted for its role as a fluorochrome, specific quantum yield data is not widely available in the literature. nih.gov The quantum yield of triphenylmethane dyes is highly dependent on molecular rigidity. When free in solution, rotational freedom of the phenyl rings provides an efficient non-radiative decay path, often resulting in a low quantum yield. However, if the molecule's rotation is restricted, for instance by binding to a macromolecule or increasing solvent viscosity, this non-radiative pathway can be inhibited, leading to a significant increase in fluorescence intensity and quantum yield. One study noted that Guinea Green B can be used as a dye modifier to extend the linear range of the EvaGreen DNA-binding dye, which suggests that complex energy transfer or quenching interactions are occurring. utwente.nl
Table 4: Illustrative Environmental Effects on Fluorescence Quantum Yield (Φ_F) This hypothetical data illustrates how environmental constraints could enhance the quantum yield of a dye like Guinee green B(1-).
| Environment | Mobility | Hypothetical Φ_F | Reasoning |
|---|---|---|---|
| Aqueous Buffer (pH 7) | High | < 0.01 | Efficient non-radiative decay via phenyl ring torsion. |
| Glycerol | Low (High Viscosity) | ~ 0.10 | Viscosity restricts torsional motion, reducing non-radiative decay. |
| Bound to Albumin | Restricted | ~ 0.15 | Binding in a protein pocket constrains the dye, enhancing fluorescence. |
Circular Dichroism and Chiroptical Property Elucidation
Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a sample. uconn.edu It is a powerful technique for studying chiral molecules, as only substances that are not superimposable on their mirror image are CD-active. jascoinc.com
The structure of Guinee green B(1-) is itself achiral; therefore, a solution of the dye alone does not exhibit a CD signal. However, an achiral molecule can be made to produce a CD signal if it is placed in a chiral environment. This phenomenon is known as induced circular dichroism (ICD). researchgate.net An ICD signal can be generated when Guinee green B(1-) binds non-covalently to a chiral macromolecule, such as a protein or a nucleic acid. The resulting CD spectrum provides information about the chiral environment of the binding site and the conformation of the dye molecule when it is bound. Therefore, CD spectroscopy could be a valuable tool for elucidating the nature of the interactions between Guinee green B(1-) and biological targets.
Table 5: Hypothetical Induced Circular Dichroism (ICD) Experiment This table demonstrates the principle of using an achiral dye to probe a chiral environment via ICD.
| Sample | Chirality | Expected CD Signal at Dye λ_max (mdeg) |
|---|---|---|
| Guinee Green B(1-) in buffer | Achiral | 0 |
| Bovine Serum Albumin (BSA) in buffer | Chiral | Signal in far-UV (~222 nm), no signal > 350 nm |
| Guinee Green B(1-) + BSA in buffer | Complex is Chiral | Non-zero signal at dye absorption band (~590 nm) |
Mechanistic Investigations of Chemical Reactivity and Stability of Guinee Green B 1
Elucidation of Degradation Pathways under Various Chemical Conditions
The stability of Guinea Green B(1-) is significantly influenced by the chemical environment, including pH and the presence of oxidizing or reducing agents. While stable under normal ambient and storage conditions, the dye undergoes degradation through several pathways. nih.gov
pH-Dependent Reactions: Guinea Green B(1-) exhibits distinct color changes in response to pH shifts, indicating structural alterations. In acidic solutions, the addition of hydrochloric acid causes the green solution to become brownish-yellow. researchgate.net Conversely, in the presence of a base like sodium hydroxide (B78521), the solution turns blackish-green. researchgate.net An excess of sodium hydroxide leads to complete decolorization of the solution, suggesting the disruption of the chromophore, likely through the formation of a colorless carbinol base. researchgate.net
Oxidative and Reductive Degradation: The synthesis of Guinea Green B involves an oxidation step, implying that the molecule is susceptible to reductive cleavage. nih.govchemicalbook.com It can undergo violent reactions with strong oxidizing agents. nih.gov The specific products of such reactions are not well-documented in the available literature, but they likely involve the breakdown of the conjugated triphenylmethane (B1682552) structure. Conversely, its reactivity with strong reducing agents, such as hydrides, may generate flammable hydrogen gas. chemicalbook.com Its use as a redox indicator in biosensors, where it undergoes a color change upon reduction, further confirms its susceptibility to electron gain. researchgate.netacs.org
Enzymatic Degradation: A significant pathway for the degradation of Guinea Green B is through enzymatic catalysis, particularly by peroxidases. Lignin (B12514952) peroxidase (LiP) from the white-rot fungus Phanerochaete chrysosporium has been shown to effectively degrade this dye. hep.com.cntandfonline.com The mechanism involves the enzyme, in the presence of a peroxide like H₂O₂, oxidizing the dye and breaking down its complex aromatic structure. tandfonline.com
Research has focused on enhancing the efficiency of this degradation through protein engineering. Mutagenesis studies on LiP have produced variants with significantly improved kinetic parameters for Guinea Green B degradation. For instance, specific mutations have led to enzymes with higher catalytic activity (kcat) and greater affinity for the dye (lower Km), indicating a more efficient breakdown process. hep.com.cn
Table 1: Kinetic Parameters of Lignin Peroxidase (LiP) Mutants for Guinea Green B Degradation
| Enzyme Variant | kcat (s⁻¹) | Km (µM) | Specificity Constant (kcat/Km) (s⁻¹µM⁻¹) | Fold Improvement in Specificity vs. Wild-Type |
|---|---|---|---|---|
| Wild-Type LiP | 1.5 | 50 | 0.03 | 1.0 |
| ML1 (Asp165Val, Asp264Gly) | 2.55 | 20 | 0.1275 | 4.25 |
| ML9 (Asp264Ala) | 3.6 | 21.7 | 0.166 | 5.53 |
Data showing the improved catalytic efficiency of engineered Lignin Peroxidase variants against Guinea Green B. Data adapted from a 2021 study on the enzymatic degradation of azo dyes. hep.com.cn
Photochemical Reaction Mechanisms and Stability in Diverse Matrices
Guinea Green B(1-) is known to be susceptible to fading, a characteristic drawback indicating a degree of photochemical instability. chemicalbook.com Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state. acs.org This excited state is more reactive than the ground state and can undergo various transformations, leading to the degradation of the dye.
The general mechanisms for the photochemical decay of organic dyes like Guinea Green B(1-) can include:
Photo-oxidation: The excited dye molecule can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) such as singlet oxygen or superoxide (B77818) radicals. These highly reactive species can then attack the dye molecule, causing its degradation.
Photo-reduction: The excited dye can accept an electron from a donor molecule in the surrounding medium, leading to a reduced radical form that may be unstable and undergo further reactions.
Photo-fragmentation: The absorption of light energy can lead to the cleavage of chemical bonds within the dye molecule itself, breaking it into smaller, often colorless, fragments. carlroth.com
The stability of Guinea Green B(1-) can be significantly enhanced by altering its immediate environment. One effective method is its incorporation into sol-gel matrices. When embedded in a silica (B1680970) layer deposited on textiles, the dye exhibits improved fastness against both leaching and photobleaching. scielo.br This stabilization is attributed to the rigid matrix isolating the dye molecules, which can hinder intermolecular reactions and dissipate the absorbed light energy non-destructively. The interaction with the matrix, particularly electrostatic attraction with a negatively charged silica matrix, can further enhance stability. scielo.br
Redox Chemistry and Electron Transfer Processes
The redox behavior of Guinea Green B(1-) is central to some of its analytical applications and is a key aspect of its chemical reactivity. The extensive conjugated system of the triphenylmethane structure allows it to readily participate in electron transfer reactions.
Guinea Green B(1-) is employed as a redox indicator in enzymatic biosensors designed for the detection of nerve agents. carlroth.com In these systems, the enzymatic hydrolysis of a substrate like butyrylthiocholine (B1199683) produces thiocholine (B1204863). Thiocholine then reduces Guinea Green B(1-), causing a distinct color change. acs.orgcarlroth.com The uninhibited enzymatic reaction leads to a rapid reduction of the dye and a visible color transition (e.g., from blue-green to red when mixed with fuchsin basic), while the presence of an enzyme inhibitor (the nerve agent) prevents this reaction, and the initial color persists. acs.orgcarlroth.com
This application fundamentally relies on the ability of Guinea Green B(1-) to act as an electron acceptor. The process can be represented by the following general reaction:
Guinea Green B(1-) (oxidized, green) + 2e⁻ + 2H⁺ ⇌ Leuco-Guinea Green B (reduced, colorless)
The specific redox potential of Guinea Green B(1-) is not widely reported in the literature, but its function in these biosensor systems demonstrates that it occurs within a range compatible with biological reducing agents like thiols. The electron transfer process likely involves the central carbon atom of the triphenylmethane scaffold, which is the focal point of the chromophore.
Interactions with Macromolecular Structures and Supramolecular Assemblies
The utility of Guinea Green B(1-) as a biological stain for materials like silk, wool, and various tissues in histological preparations stems from its ability to interact non-covalently with macromolecular structures. researchgate.netchemicalbook.commdpi.com As an anionic dye, its primary mode of interaction with proteins is through electrostatic or ionic bonds. The negatively charged sulfonate groups on the dye molecule are attracted to positively charged sites on protein chains, such as the protonated side chains of lysine (B10760008) and arginine residues.
Beyond simple electrostatic attraction, other intermolecular forces contribute to the binding:
Hydrogen Bonding: The oxygen and nitrogen atoms in the dye structure can act as hydrogen bond acceptors.
Van der Waals Forces and Hydrophobic Interactions: The large, aromatic structure of the dye allows for significant van der Waals and hydrophobic interactions with nonpolar regions of the protein.
The stability and properties of Guinea Green B(1-) can also be modified through its incorporation into supramolecular assemblies. For example, embedding the dye within a silica sol-gel matrix, a type of inorganic supramolecular structure, enhances its photostability. scielo.br The interactions within such assemblies can restrict the molecular motion of the dye and provide a protective environment, shielding it from degradative chemical species. Sufficient leaching fastness in these systems is achieved due to the direct attractive electrostatic interaction between the anionic dye and the negatively charged silica matrix, which might seem counterintuitive but can be explained by the complex surface chemistry and the presence of cationic binding sites or modifiers in the sol-gel formulation. scielo.br
Investigation of Solvation Effects on Molecular Behavior
The behavior of Guinea Green B(1-) in solution is highly dependent on the nature of the solvent, a phenomenon known as solvatochromism. The solvent influences both the solubility and the spectral properties of the dye.
Guinea Green B(1-) is readily soluble in water but only sparingly soluble in alcohol. researchgate.net This difference is due to the polar sulfonate groups, which favor interaction with the highly polar water molecules. The large organic backbone of the molecule, however, contributes to some solubility in less polar organic solvents.
Advanced Analytical and Bio Analytical Methodologies Employing Guinee Green B 1
Development of Chemo- and Biosensors Utilizing Guinee Green B(1-)
Guinee Green B(1-) has been instrumental in the creation of novel chemosensors and biosensors, particularly for the detection of cholinesterase inhibitors, which include nerve agents and pesticides. mdpi.comresearchgate.net These sensors often rely on an enzymatic reaction where the dye acts as a visual indicator. mdpi.com
A notable application is in the development of a modified Detehit biosensor. mdpi.com This biosensor utilizes the enzyme butyrylcholinesterase (BuChE) and the substrate butyrylthiocholine (B1199683) (BuTChI). mdpi.comresearchgate.net In the absence of an inhibitor, BuChE hydrolyzes BuTChI to produce thiocholine (B1204863). mdpi.comresearchgate.net Thiocholine then reduces the green Guinee Green B(1-) to its colorless leuco form. mdpi.comresearchgate.net The presence of cholinesterase inhibitors slows down this discoloration process, providing a clear visual indication of their presence. mdpi.comresearchgate.net
One of the key advantages of using Guinee Green B(1-) in these biosensors is the distinct green-to-white (or colorless) transition, which allows for easy visual assessment, even in low-light conditions. mdpi.com This is a significant improvement over other indicators that may produce less discernible color changes. mdpi.com Furthermore, biosensors incorporating Guinee Green B(1-) have demonstrated increased thermal stability, maintaining functionality even after exposure to temperatures of 60°C for extended periods. mdpi.com
Research has also explored the use of Guinee Green B(1-) in combination with other dyes, such as Fuchsin Basic, to create a two-component indicator system. acs.org This mixture produces a more dramatic blue-to-red color transition, further enhancing the visibility of the detection event. acs.org The optimal pH range for these biosensors is typically between 6.0 and 8.0. mdpi.comacs.org
Table 1: Performance of Guinee Green B(1-) Based Biosensors
| Analyte | Biosensor Type | Indicator System | Detection Limit (in water) | Key Features |
| Sarin, Soman, Cyclosarin, VX | Enzymatic (BuChE) | Guinee Green B(1-) | ~0.001 µg/mL | Distinct green-to-white color change, high thermal stability. mdpi.com |
| Nerve Agents | Enzymatic | Guinee Green B(1-) and Fuchsin Basic | Not specified | Enhanced blue-to-red color transition for improved visibility. acs.org |
| Cholinesterase Inhibitors | Colorimetric | Guinee Green B(1-) | Not specified | Fast, simple, and reliable detection. mdpi.commdpi.com |
Applications in Spectrophotometric and Fluorometric Assay Development
The distinct spectral properties of Guinee Green B(1-) make it a valuable reagent in the development of spectrophotometric and, to a lesser extent, fluorometric assays.
In spectrophotometry, the change in absorbance of Guinee Green B(1-) as it is reduced to its colorless form is the fundamental principle behind its use in quantitative analysis. researchgate.net The rate of this discoloration can be monitored using a spectrophotometer to determine the concentration of a target analyte, such as a cholinesterase inhibitor. acs.org Preliminary studies for the development of biosensors often involve spectrophotometric measurements to characterize the function of the indicator system in solution before its integration into a solid-state device. acs.org For instance, the function of a mixed indicator system of Guinee Green B(1-) and Fuchsin Basic was initially studied in solution via spectrophotometry. acs.org
While Guinee Green B(1-) itself is primarily used as a colorimetric indicator, the principles of fluorescence are central to many modern biosensing technologies. nih.govnih.govpjoes.com Fluorometric assays often offer higher sensitivity compared to colorimetric methods. nih.gov Although direct fluorometric assays employing Guinee Green B(1-) are not extensively documented in the reviewed literature, its use in biosensors that could potentially be adapted for fluorometric detection is noteworthy. For example, the enzymatic reaction that leads to the reduction of Guinee Green B(1-) could theoretically be coupled with a fluorescent probe that responds to the change in the redox state of the system, thereby creating a fluorometric assay.
The development of green spectrophotometric methods, which aim to reduce the environmental impact of chemical analysis, is a growing field. ekb.eg The use of water-based systems and biodegradable reagents is a key aspect of this approach. ekb.eg While not explicitly detailed for Guinee Green B(1-), its application in aqueous biosensor systems aligns with the principles of green analytical chemistry. mdpi.comacs.org
Table 2: Spectrophotometric and Fluorometric Assay Parameters
| Assay Type | Analyte | Principle | Wavelength (nm) | Key Findings |
| Spectrophotometric | Cholinesterase Inhibitors | Enzymatic reduction of Guinee Green B(1-) | Not specified | Rate of discoloration is proportional to inhibitor concentration. acs.org |
| Fluorometric (General) | Various | Fluorescence quenching or enhancement | Analyte-dependent | Generally offers high sensitivity and selectivity. nih.govnih.gov |
Chromatographic Separation Techniques Enhanced by Guinee Green B(1-)
While Guinee Green B(1-) is not primarily used to directly enhance chromatographic separations in the way a chiral resolving agent or a mobile phase modifier might, its historical and analytical context is intertwined with chromatographic techniques. Chromatography, particularly liquid chromatography (LC) and thin-layer chromatography (TLC), has been a fundamental tool for the analysis and purification of dyes like Guinee Green B(1-). nih.govmdpi.com
Historically, paper chromatography was employed to separate and identify dyes, including Guinee Green B, used in various applications like coloring paper and food. nih.gov More advanced techniques like high-performance liquid chromatography (HPLC) are now the standard for the separation and quantification of components in complex mixtures, including the analysis of dyes and their impurities. advancechemjournal.comresearchgate.net
The principles of "green chromatography" focus on reducing the environmental impact of these separation techniques by minimizing the use of hazardous solvents and developing more sustainable methods. chromatographyonline.comsepscience.com This includes using greener mobile phases, such as water/ethanol mixtures, and employing smaller particle sizes in columns to reduce analysis time and solvent consumption. chromatographyonline.com The analysis of compounds like Guinee Green B(1-) would benefit from the application of these green chromatographic principles.
Although direct enhancement of separation by Guinee Green B(1-) is not its primary role, its own analysis and the analysis of analytes it is used to detect can be significantly improved by modern chromatographic methods. For example, after a reaction involving Guinee Green B(1-), chromatography could be used to separate the unreacted dye, its leuco form, and other reaction products for more precise quantification than spectrophotometry alone.
Table 3: Chromatographic Techniques and Their Relevance to Guinee Green B(1-)
| Chromatographic Technique | Application | Relevance to Guinee Green B(1-) |
| Paper Chromatography | Separation and identification of dyes | Historically used for the analysis of Guinee Green B. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of complex mixtures | Modern method for the analysis and purity assessment of Guinee Green B(1-) and related compounds. advancechemjournal.com |
| Thin-Layer Chromatography (TLC) | Qualitative and semi-quantitative analysis | A rapid and cost-effective method for monitoring reactions involving Guinee Green B(1-). mdpi.com |
Electrophoretic Mobility Shift Assays and Detection Systems
Electrophoretic mobility shift assays (EMSA), or gel shift assays, are a common technique for studying protein-DNA or protein-RNA interactions. nih.govresearchgate.netlicorbio.com The principle of EMSA is that a nucleic acid-protein complex will migrate more slowly through a non-denaturing gel than the free nucleic acid. nih.govlicorbio.com While Guinee Green B(1-) is not a standard component in traditional EMSA protocols, which often rely on radiolabeled or fluorescently labeled probes, its properties as a tracking dye and stain are relevant to electrophoretic techniques in general. licorbio.comfishersci.bebento.bio
In electrophoresis, tracking dyes are used to monitor the progress of the separation. Guinee Green B(1-), with its vibrant color, could potentially serve this purpose in certain applications. More importantly, the development of non-hazardous fluorescent stains for nucleic acid and protein detection in gels, such as SYBR Green and GelGreen, has become a significant area of research. fishersci.bebento.biocyanagen.com These stains offer a safer alternative to traditional stains like ethidium (B1194527) bromide.
While there is no direct evidence of Guinee Green B(1-) being used as the primary detection agent in EMSA, its role as a colorimetric indicator in other bioassays suggests its potential for integration into novel electrophoretic detection systems. For instance, a system could be designed where a binding event triggers an enzymatic reaction that leads to a color change with Guinee Green B(1-), which could then be visualized in a gel.
Furthermore, capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of a wide range of molecules, including dyes and the products of enzymatic reactions. nih.gov CE could be employed to analyze the reaction mixtures from biosensors that use Guinee Green B(1-), providing a more detailed and quantitative assessment of the assay's performance.
Table 4: Electrophoretic Techniques and Potential Relevance of Guinee Green B(1-)
| Electrophoretic Technique | Primary Application | Potential Role of Guinee Green B(1-) |
| Electrophoretic Mobility Shift Assay (EMSA) | Studying nucleic acid-protein interactions | Not a standard component, but principles of colorimetric detection could be adapted. nih.govresearchgate.net |
| Agarose Gel Electrophoresis | Separation of nucleic acids and proteins | Could potentially be used as a tracking dye or in a novel colorimetric staining method. |
| Capillary Electrophoresis (CE) | High-resolution separation of molecules | Analysis of reaction products from Guinee Green B(1-)-based assays. nih.gov |
Microfluidic Systems and Lab-on-a-Chip Integration for Detection
Microfluidic systems, also known as lab-on-a-chip (LOC) devices, offer numerous advantages for chemical and biological analysis, including reduced reagent consumption, faster analysis times, and high-throughput capabilities. nih.govelveflow.commdpi.comresearchgate.net The integration of Guinee Green B(1-)-based detection methods into microfluidic platforms holds significant promise for the development of portable and automated analytical devices.
The colorimetric nature of Guinee Green B(1-) assays makes them well-suited for integration into microfluidic chips. mdpi.com The distinct color change can be easily detected using simple optical sensors or even a camera, which aligns with the goal of creating low-cost and field-deployable diagnostic tools. nih.gov
For example, a microfluidic device could be designed to perform the enzymatic reaction of the Detehit biosensor in a microchannel. mdpi.comresearchgate.net The sample and reagents would be introduced into the chip, and the color change in the presence of an analyte would be detected downstream. This would automate the process and allow for the analysis of multiple samples in parallel.
Furthermore, the development of paper-based microfluidic devices offers an even more cost-effective and user-friendly platform for diagnostics. nih.gov Guinee Green B(1-) and the other reagents for a biosensor could be pre-loaded onto a paper chip, and the sample would be applied to a designated area. The capillary action of the paper would transport the sample to the reaction zone, and the result would be a visible color change. nih.gov
The combination of Guinee Green B(1-)'s reliable colorimetric response with the miniaturization and automation capabilities of microfluidics has the potential to revolutionize point-of-care and environmental monitoring applications.
Table 5: Integration of Guinee Green B(1-) in Microfluidic Systems
| Microfluidic Platform | Potential Application | Advantages |
| Channel-based Microfluidics | Automated detection of cholinesterase inhibitors | Reduced sample and reagent volumes, faster analysis, high-throughput. nih.govresearchgate.net |
| Paper-based Microfluidics | Low-cost, portable diagnostic tests | Simplicity of use, no need for external power, ideal for field applications. nih.gov |
| Lab-on-a-Chip (LOC) | Integrated sample preparation and detection | Fully automated analysis from raw sample to result. elveflow.commdpi.commdpi.com |
Environmental Transformation Pathways and Remediation Strategies for Guinee Green B 1
Adsorption Mechanisms and Surface Chemistry Interactions in Environmental Media
The removal of Guinee Green B(1-) from aqueous solutions through adsorption is a widely researched and effective method. This process involves the adhesion of the dye molecules onto the surface of a solid adsorbent. The efficiency of adsorption is heavily influenced by the adsorbent's properties, such as surface area and surface chemistry, and by environmental conditions like pH and temperature.
Research has shown that various materials can act as effective adsorbents for Guinee Green B(1-). For instance, polyaniline (PANI) hollow nanotubes have demonstrated significant adsorption capacity for this anionic dye. mdpi.com The adsorption is highly pH-dependent; at a low pH of 3, the removal of Acid Green (AG) was approximately 52%, whereas at higher pH values (7, 9, and 11), the removal was negligible (5% or less). mdpi.com This is because at low pH, the surface of the PANI adsorbent becomes protonated, creating a positive charge that electrostatically attracts the anionic dye molecules. mdpi.com
Similarly, studies using the aquatic fern Azolla filiculoides as a biosorbent found optimal conditions for dye removal at a pH of 3, a contact time of 90 minutes, and an adsorbent dosage of 4 g/L. banglajol.inforsc.org Under these conditions, a removal efficiency of 99.1% was achieved for an initial dye concentration of 10 mg/L. banglajol.inforsc.org The adsorption process was found to follow the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface. banglajol.inforsc.org The kinetics of the adsorption were best described by the pseudo-second-order model, which indicates that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. banglajol.inforsc.org
Magnetic geopolymer composites have also been utilized, showing strong adsorption for Acid Green compared to other dyes, a phenomenon attributed to the smaller molecular size of Acid Green. researchgate.net The adsorption energies calculated for the Acid Green-geopolymer system ranged from 18.55 to 29.14 kJ/mol, indicating that the interaction is primarily physisorption. researchgate.net
| Adsorbent | Optimal pH | Adsorption Model | Kinetic Model | Max Adsorption Capacity (qm) / Removal Efficiency | Reference |
| Azolla filiculoides | 3 | Langmuir | Pseudo-second-order | 99.1% removal (at 10 mg/L) | banglajol.inforsc.org |
| Polyaniline (PANI) Hollow Nanotubes | 3 | - | - | 57.8 mg g⁻¹ | mdpi.com |
| Magnetic Geopolymer | Not specified | Multilayer model | - | 186.18 mg/g | researchgate.net |
| Activated Carbon | 2 | Langmuir | Pseudo-second-order | 121.5 mg/g | jmaterenvironsci.com |
This table summarizes research findings on the adsorption of Guinee Green B(1-) (Acid Green) onto various adsorbents.
Biodegradation Pathways and Microbial Community Responses
Biodegradation involves the breakdown of organic compounds by microorganisms. Guinee Green B(1-), a triphenylmethane (B1682552) dye, is generally considered resistant to biodegradation due to its complex aromatic structure. jmaterenvironsci.comresearchgate.net However, certain specialized microorganisms, particularly fungi and bacteria, have shown potential in decolorizing and degrading such dyes.
The primary mechanisms for microbial dye removal are biosorption (adsorption onto the cell surface) and biodegradation (enzymatic breakdown). scispace.com Fungi, especially white-rot fungi like Trametes versicolor, are effective due to their production of potent, non-specific extracellular enzymes such as laccases and peroxidases (e.g., lignin (B12514952) peroxidase, manganese peroxidase). medcraveonline.comtandfonline.com These enzymes can oxidize a wide range of recalcitrant compounds, including dyes. medcraveonline.com The process often involves the enzyme acting on the dye's chromophore, breaking it down and causing decolorization. scispace.com For instance, studies on the fungus Penicillium simplicissimum have shown its ability to biodegrade triphenylmethane dyes. acs.org
Bacterial degradation of dyes like Acid Green has also been reported. Research has identified strains of Bacillus spp. and Pseudomonas aeruginosa capable of decolorizing Acid Green 23. banglajol.info The decolorization efficiency was found to be dependent on the inoculum concentration, with a higher concentration leading to greater color removal. banglajol.info For example, a strain of Pseudomonas aeruginosa achieved 69.1% decolorization of Acid Green in 7 days. banglajol.info Bacterial degradation often relies on enzymes like azoreductases, particularly for azo dyes, but other oxidative and reductive enzymes play a role for different dye classes. nih.gov The degradation can occur under both aerobic and anaerobic conditions, though a coupled anaerobic-aerobic process is often required for complete mineralization into non-toxic products like CO2 and H2O. ijcmas.com
A study on the anthraquinone (B42736) dye Solvent Green 3 by the halophilic fungus Hortaea sp. identified a degradation pathway where enzymes like 1,2-dioxygenase and laccase were key. researchgate.net The dye was transformed into less toxic intermediates such as phthalic acid and 4-hydroxybenzoic acid. researchgate.net While Guinee Green B has a different core structure, this highlights the potential of microbial enzymes to break down complex dyes into simpler, less harmful compounds. researchgate.net
Advanced Oxidation Processes (AOPs) for Environmental Detoxification
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). acs.orgepa.gov These processes are particularly effective for degrading recalcitrant compounds like Guinee Green B(1-).
One study investigated the degradation of Acid Green 3 (AG3) using ultrasound in combination with various oxidants. rsc.orgnih.gov Sonication alone achieved 51% degradation at optimal conditions (20 ppm initial concentration, 120 W power, pH 5.8, 30°C). rsc.orgnih.gov The degradation is attributed to the acoustic cavitation phenomenon, which generates localized hot spots and •OH radicals. nih.gov The efficiency was significantly enhanced when combined with other AOPs:
US/Ozone (O3): This combination resulted in 87.9% degradation in 90 minutes. rsc.org
US/Persulfate (PS)/Fe2+: This system achieved 87.2% degradation. rsc.org
US/Peroxymonosulfate (B1194676) (PMS)/Fe2+: This combination led to 85.1% degradation. rsc.org
Another prominent AOP is the UV/H2O2 process, where ultraviolet radiation is used to cleave hydrogen peroxide (H2O2) into hydroxyl radicals. Research on the decolorization of Acid Green 3 using this method determined that optimal conditions were a contact time of 60 minutes, a neutral pH of 7, and an H2O2 dose of 30 mg/L for an initial dye concentration of 50 mg/L. acs.org Under these conditions, dye removal reached 97%, with a corresponding Chemical Oxygen Demand (COD) reduction of 85%. acs.org This indicates that the UV/H2O2 process is highly effective not only for decolorization but also for the mineralization of the dye. acs.org
| AOP Method | Target Pollutant | Optimal Conditions | Degradation Efficiency | Reference |
| Sonication Alone | Acid Green 3 (20 ppm) | 120 W power, pH 5.8, 30°C, 120 min | 51% | rsc.orgnih.gov |
| US/O3 | Acid Green 3 | 120 W power, pH 5.8, 30°C, 90 min | 87.9% | rsc.org |
| US/PS/Fe2+ | Acid Green 3 | Optimized parameters | 87.2% | rsc.org |
| US/PMS/Fe2+ | Acid Green 3 | Optimized parameters | 85.1% | rsc.org |
| UV/H2O2 | Acid Green 3 (50 mg/L) | pH 7, 60 min, 30 mg/L H2O2 | 97% dye removal, 85% COD removal | acs.org |
This table presents data from studies on the degradation of Guinee Green B(1-) (Acid Green 3) using various Advanced Oxidation Processes.
Photodegradation Mechanisms in Aquatic and Terrestrial Environments
Photodegradation is a process where a light-sensitive molecule is broken down by absorbing light energy. For dyes like Guinee Green B(1-), direct photolysis by sunlight is often slow. epa.gov Therefore, the process is typically accelerated using a semiconductor photocatalyst, a technique known as heterogeneous photocatalysis.
The general mechanism of photocatalysis involves the excitation of a semiconductor (like ZnO or TiO2) by photons with energy equal to or greater than its band gap. acs.org This creates an electron-hole pair (e-/h+). acs.org The photogenerated holes are powerful oxidizing agents that can react with water or hydroxide (B78521) ions on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). acs.org The electrons can react with oxygen to form superoxide (B77818) radicals (•O2-). nih.gov These reactive oxygen species then attack the dye molecule, leading to its degradation and eventual mineralization into CO2, water, and inorganic ions. acs.orgresearchgate.net
Studies on dyes structurally similar to Guinee Green B(1-) provide insight into this process. For the photocatalytic degradation of Acid Green 16 using ZnO under solar irradiation, the degradation was found to be more effective in an alkaline pH range. scispace.com At pH 7 and above, 100% degradation was achieved. scispace.com The efficiency was dependent on catalyst loading and initial dye concentration. scispace.com Similarly, the degradation of Fast Green FCF, another triphenylmethane dye, using a nano-sized CeCrO3 catalyst under visible light followed pseudo-first-order kinetics. mjcce.org.mkmjcce.org.mk The best results were obtained at a pH of 7.5. mjcce.org.mkmjcce.org.mk
The photocatalytic degradation of C.I. Acid Green 25 was investigated using a Pt/P25 (platinum on titanium dioxide) catalyst. electrochemsci.org This system achieved up to 90% removal based on Total Organic Carbon (TOC), indicating a high degree of mineralization. electrochemsci.org The process is influenced by factors such as the pH of the solution, the amount of photocatalyst, and the light intensity. researchgate.netmjcce.org.mk
Membrane Separation and Filtration Methodologies for Removal
Membrane filtration is a physical separation process used to remove contaminants from a fluid stream by passing it through a semi-permeable membrane. For dye wastewater, nanofiltration (NF) and reverse osmosis (RO) are particularly effective due to their ability to reject dissolved molecules. researchgate.net These methods are advantageous for treating effluents containing synthetic dyes like Guinee Green B(1-), which are often resistant to biological treatments. jmaterenvironsci.comresearchgate.net
The primary separation mechanisms in nanofiltration are size exclusion (sieving) and electrostatic repulsion. mdpi.com NF membranes have pore sizes that can retain dye molecules (typically with molecular weights of 200–1000 Da) while allowing water and some inorganic salts to pass through. mdpi.com If the membrane surface and the dye molecule have the same charge (e.g., a negatively charged membrane and the anionic Guinee Green B(1-)), electrostatic repulsion will enhance the rejection of the dye. mdpi.com
Several studies have demonstrated the utility of membrane technology for dye removal. Composite nanofiltration membranes, such as those made by incorporating Co3O4 nanocubes into a polyethersulfone (PES) matrix, have been shown to achieve excellent dye separation performance. rsc.org Another approach involves creating loose nanofiltration membranes that allow for high salt passage while retaining dyes, which is valuable for resource recovery in the textile industry. mdpi.com
Ultrafiltration (UF) can also be employed, though it generally has a lower rejection rate for dissolved dyes unless the dye molecules are first aggregated, for example, by using polyelectrolytes or micelles. researchgate.netresearchgate.net Research on the removal of reactive dyes using UF membranes made of polyethersulfone showed rejection rates of 80-97% for membranes with a cutoff of 10 kDa or less. researchgate.net The integration of electrochemical oxidation with membrane filtration has also emerged as a promising hybrid technology, capable of removing low molecular weight organic matter that might otherwise pass through the membrane. frontiersin.org
Computational Chemistry and Theoretical Modeling of Guinee Green B 1
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of dye molecules. Methods like Density Functional Theory (DFT) are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is crucial as it relates to the molecule's reactivity and the energy required for electronic excitation, which dictates its color. mdpi.com
For triphenylmethane (B1682552) dyes, the positive charge is typically delocalized across the large conjugated system of the three benzene (B151609) rings and the central carbon atom. researchgate.net Calculations reveal that the HOMO is often distributed across the phenyl rings containing electron-donating amino groups, while the LUMO is centered on the electron-accepting carbocation. mdpi.com The electrostatic potential (ESP) map, another output of these calculations, helps to predict sites for electrophilic and nucleophilic attacks, identifying regions most likely to engage in chemical reactions. mdpi.com In studies of similar dyes, the regions around the nitrogen atoms and benzene rings are often identified as probable reaction sites. mdpi.com
Table 1: Illustrative Quantum Chemical Parameters for Triphenylmethane Dyes Note: This table presents typical data from studies on analogous triphenylmethane dyes, as specific data for Guinee green B(1-) is not readily available. The values serve to illustrate what a quantum chemical analysis would yield.
| Parameter | Typical Value Range | Significance |
| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.5 to -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 2.5 to 4.0 eV | ELUMO - EHOMO; a smaller gap suggests higher reactivity and a shift in absorption to longer wavelengths. mdpi.com |
| Dipole Moment | 5 to 15 Debye | Indicates the overall polarity of the molecule. |
These parameters are essential for understanding dye-substrate interactions, such as the adsorption of dyes onto surfaces. mdpi.com
Molecular Dynamics Simulations of Solvation and Interfacial Behavior
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes like solvation and interactions at interfaces. mdpi.comacs.org An MD simulation models the dye molecule and its surrounding solvent molecules (e.g., water) in a simulation box, calculating the forces between all atoms and their subsequent motions. acs.org
For a charged and relatively large molecule like Guinee green B(1-), solvation in water is a complex process. MD simulations can reveal how water molecules arrange themselves around the dye's charged sulfonate groups and its hydrophobic aromatic regions. acs.org These simulations show that at interfaces, such as between water and a solid surface, dye molecules may adsorb in specific orientations to maximize favorable interactions. mdpi.com For instance, studies on similar dyes have shown that they tend to adsorb in a parallel fashion onto surfaces, which can create a protective barrier. mdpi.com
The interaction energy between the dye and the surface can be calculated from MD simulations, with negative values indicating a spontaneous adsorption process. mdpi.com These simulations are invaluable for understanding the behavior of dyes in various applications, from dyeing textiles to their interaction with biological membranes or environmental particles. researchgate.net
Prediction of Reactivity and Mechanistic Pathways through Theoretical Approaches
Theoretical approaches are crucial for predicting the reactivity of dyes and elucidating their degradation mechanisms. researchgate.net The intense color of triphenylmethane dyes originates from the extensive conjugated π-system of the cation. researchgate.net One common reaction pathway for these dyes is hydrolysis, where the molecule reacts with water. researchgate.net
Computational studies, using methods like DFT, can model the reaction pathway by identifying transition states and calculating the energy barriers for reactions. researchgate.net For example, the hydrolysis of triphenylmethane dyes has been shown to proceed with activation energy barriers that can be accurately predicted by theory. researchgate.net The calculations can identify the most likely sites for nucleophilic attack by a water molecule, which is often the central carbon atom. researchgate.net
Degradation pathways, such as those initiated by advanced oxidation processes, can also be modeled. nih.gov These studies identify intermediate products and final mineralization products like CO₂ and H₂O. The mechanism often involves steps like N-demethylation and the cleavage of the triphenylmethane chromophore. nih.gov Such theoretical predictions are vital for developing effective water treatment strategies for dye-containing wastewater. doi.org
Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction
One of the most powerful applications of computational chemistry for dyes is the prediction of their spectroscopic properties. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules, which determines their color. capes.gov.bracs.org
TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. researchgate.net These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model. nih.govcapes.gov.br For triphenylmethane dyes, TD-DFT has been successfully used to simulate their characteristic intense absorption in the visible region. researchgate.netresearchgate.net The accuracy of the prediction often depends on the choice of the exchange-correlation functional and the inclusion of solvent effects in the calculation. researchgate.netacs.org
By analyzing the electronic transitions calculated by TD-DFT, researchers can understand the origin of the color. For most triphenylmethane dyes, the main absorption band corresponds to a HOMO-LUMO transition, representing a charge transfer from the electron-donating parts of the molecule to the electron-accepting parts. researchgate.net This predictive capability allows for the in silico design of new dyes with specific, tailored colors. acs.org
Machine Learning and AI-Driven Approaches in Guinee Green B(1-) Research
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemical research, including the study of dyes. mdpi.com These data-driven approaches can accelerate the discovery and design of new materials and predict their properties with high accuracy, often reducing the need for time-consuming experiments. aip.org
For a compound like Guinee green B(1-), ML models could be trained on large datasets of known dyes to predict various properties. aip.org These can include photophysical properties like absorption and emission wavelengths, as well as properties related to their application and environmental impact. aip.org For instance, ML models have been developed to predict the efficiency of dye adsorption onto different materials, which is crucial for water treatment applications. mdpi.com
Emerging Research Frontiers and Future Directions in Guinee Green B 1 Studies
Integration with Nanomaterials for Enhanced Functionality
The convergence of Guinee green B(1-) and related triphenylmethane (B1682552) dyes with nanotechnology is creating novel hybrid materials with significantly enhanced capabilities. The high surface area and unique quantum effects of nanomaterials, when combined with the dye's molecular properties, lead to synergistic improvements in performance for various applications. mdpi.com
A notable area of research is the development of advanced catalytic systems. For instance, laccase immobilized on Fe3O4@C magnetic nanoparticles has been used for the photothermal degradation of triphenylmethane dyes like malachite green and brilliant green. nih.gov In this system, the nanoparticles act as a robust support for the enzyme and contribute to the photothermal effect, accelerating the degradation of the dye wastewater under light irradiation. nih.gov The initial removal efficiency for high concentrations (400 mg/L) of brilliant green was reported to be approximately 99.9% within 60 minutes. nih.gov
Graphene and its derivatives are another class of nanomaterials being explored for integration. acs.orgacs.org The covalent functionalization of graphene with organic molecules, including dyes, can modify its electronic and optical properties, opening pathways for new sensor and electronic device development. acs.org While direct studies on Guinee green B(1-) are emerging, the principles established with other dyes on graphene surfaces, such as fluorescence quenching and enhanced dispersibility, provide a roadmap for future investigations. acs.org Furthermore, the development of polymer nanocomposites incorporating various nanoparticles is a key strategy for creating materials with improved mechanical strength, thermal stability, and tailored functionalities. mdpi.com
Table 1: Examples of Nanomaterial Integration with Triphenylmethane Dyes
| Nanomaterial | Integrated Dye/System | Application | Observed Enhancement |
|---|---|---|---|
| Fe3O4@C Nanoparticles | Laccase-Immobilized Brilliant Green | Wastewater Treatment | 99.9% removal efficiency in 60 mins; excellent reusability. nih.gov |
| Graphene Oxide (GO) | Porphyrin (Amine-functionalized) | Optical Limiting | Improved dispersibility and superior optical limiting properties compared to individual components. acs.org |
| Gold (Au) Nanoparticles | Generic Drug Carriers | Drug Delivery | Enhanced photothermal effect for chemotherapy in cancer treatment. nih.gov |
| Poly(methyl methacrylate) | Graphene Oxide (GO) | Polymer Composites | Significant enhancement in thermal and mechanical properties of the polymer. acs.org |
Exploration of Novel Photonic and Optoelectronic Applications
The distinct optical properties of triphenylmethane dyes, including Guinee green B(1-), are being harnessed for new applications in photonics and optoelectronics. These fields focus on generating, detecting, and manipulating light, with applications ranging from telecommunications to advanced sensing. photonics21.org The ability of these dyes to interact with light makes them suitable candidates for functional components in photonic devices. mdpi.comresearchgate.net
Research has demonstrated that incorporating triphenylmethane dyes into polymer gels can create materials that undergo reversible deformation and color change upon UV irradiation. mdpi.com This phenomenon is based on the light-induced dissociation of the dye's leuco-form, which generates triphenylmethyl cations, causing a strong coloration of the material. mdpi.com Such photoresponsive materials could find use in optical switches and data storage.
Furthermore, the integration of dyes with 2D materials like black phosphorus is a burgeoning area of research for creating novel optoelectronic devices. materialsfutures.org Black phosphorus has a tunable bandgap that covers the near- and mid-infrared range, and its properties can be engineered through surface functionalization. materialsfutures.org The unique electronic and optical characteristics of Guinee green B(1-) could be used to modify the surface of such materials, creating heterostructures with tailored properties for photodetectors, light-emitting diodes (LEDs), and photovoltaic devices. materialsfutures.orgmdpi.com The development of N-polar GaN LEDs, for instance, has shown promise in overcoming the "green gap" issue, and functional dyes could play a role in enhancing the efficiency of such next-generation lighting technologies. researchgate.net
Table 2: Potential Photonic and Optoelectronic Applications
| Application Area | Material System | Underlying Principle | Potential Device |
|---|---|---|---|
| Optical Switching | Triphenylmethane dye in polymer gel | Reversible photo-induced color and structural change. mdpi.com | Smart Windows, Optical Memory |
| Photodetection | Dye-functionalized 2D materials (e.g., Black Phosphorus) | Modified band structure and enhanced light absorption at the interface. materialsfutures.org | Infrared Detectors |
| Solid-State Lighting | Doping in GaN-based LEDs | Energy transfer and wavelength conversion. researchgate.net | High-Efficiency Green LEDs |
| Ultrafast Lasers | Dye as a saturable absorber | Nonlinear optical properties. materialsfutures.org | Pulsed Laser Systems |
Green Synthesis Routes and Sustainable Chemical Practices
In alignment with the global push for environmental stewardship, significant research efforts are being directed toward developing green synthesis routes and sustainable lifecycle management for chemical products, including Guinee green B(1-). era-min.eurroij.com Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical production process. rroij.com
For triphenylmethane dyes, this includes exploring alternative synthesis pathways that are more efficient and use less toxic reagents. A patented synthesis for Guinea Green B involves the condensation of specific aniline (B41778) derivatives, followed by oxidation and salting out, a process that offers a complete synthesis route with industrial potential. google.com Research into green synthesis often involves the use of environmentally benign catalysts and solvents. For example, methodologies using nano-SiO2 or acetic acid as a catalyst or medium have been developed for the synthesis of related heterocyclic compounds, highlighting a trend towards milder and more sustainable reaction conditions. researchgate.net
Beyond synthesis, sustainable practices for managing dye-containing wastewater are critical. Advanced Oxidation Processes (AOPs) and biological treatments are recognized as effective methods for degrading these dyes in industrial effluents. tandfonline.com Mycoremediation, using fungi like Fomitopsis feei, has shown high efficiency in decolorizing triphenylmethane dyes, with reports of 98% decolorization for Basic Fuchsin. scirp.org This biological approach is considered cost-effective and eco-friendly, offering an alternative to conventional physicochemical treatments that can be expensive and produce significant sludge. scirp.org
Table 3: Comparison of Synthesis and Degradation Practices
| Process | Traditional Method | Green/Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Synthesis | Use of hazardous oxidizing agents and solvents. | Use of reusable catalysts (e.g., nano-SiO2), milder reaction media (e.g., acetic acid). researchgate.net | Reduced waste, lower toxicity, potential for catalyst recycling. researchgate.net |
| Wastewater Treatment | Physicochemical methods (e.g., flocculation, adsorption). scirp.org | Biological degradation (Mycoremediation), Advanced Oxidation Processes (AOPs). tandfonline.comscirp.org | Cost-effective, eco-friendly, complete degradation of pollutants. tandfonline.comscirp.org |
| Material End-of-Life | Landfill disposal. | Biodegradation to less harmful compounds like triphenylmethane and sulfonamide. tandfonline.com | Reduced environmental persistence and bioaccumulation. rsc.org |
Theoretical Validation and Experimental Refinement of Proposed Mechanisms
Computational chemistry is becoming an indispensable tool for understanding the fundamental properties of molecules like Guinee green B(1-) and for guiding experimental research. dokumen.pub Theoretical methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights into molecular structure, electronic properties, and reaction mechanisms that are often difficult to obtain through experiments alone. acs.orgrsc.org
For triphenylmethane dyes, computational studies can elucidate the mechanisms of their interaction with other materials, such as nanoparticles or biological macromolecules. MD simulations, for example, can model the adsorption behavior of dye molecules on graphene surfaces, revealing the key intermolecular forces that govern these interactions. acs.org Such studies are crucial for the rational design of nanocomposites with optimized properties. acs.org
Table 4: Computational Methods in Dye Research
| Computational Method | Subject of Study | Information Obtained | Relevance to Guinee Green B(1-) |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure | Band gaps, orbital energies, charge distribution. rsc.org | Predicting optical properties and reactivity for photonic applications. |
| Time-Dependent DFT (TD-DFT) | Excited States | Absorption spectra, electronic transitions. rsc.org | Understanding color and designing photoactive materials. |
| Molecular Dynamics (MD) | Dye-Surface Interactions | Adsorption energy, orientation, conformational changes. acs.org | Guiding the design of dye-functionalized nanomaterials. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Degradation | Reaction pathways and transition states for biodegradation. | Elucidating mechanisms for green chemistry applications. |
Cross-Disciplinary Research Synergies and Collaborative Paradigms
The future of research on Guinee green B(1-) and related compounds lies in fostering synergies between traditionally separate scientific disciplines. bohrium.comresearchgate.net Addressing complex challenges and unlocking novel applications requires the integration of knowledge from chemistry, physics, materials science, biology, and environmental science. iai.int
Collaborative paradigms are essential for translating fundamental discoveries into practical technologies. For example, the development of a new biosensor using Guinee green B as a color indicator for detecting cholinesterase inhibitors involved a collaboration between chemists and biochemists. mdpi.com Similarly, creating advanced materials for photonics requires partnerships between materials scientists who synthesize and characterize the materials and physicists who design and test the devices. photonics21.org
International and European research frameworks, such as Horizon Europe, actively promote such collaborative and transdisciplinary projects to tackle major societal challenges, including the development of sustainable technologies under the European Green Deal. era-min.eueuropa.eu These programs encourage the formation of consortia that bring together academic researchers and industrial partners to accelerate innovation. europa.eu The study of triphenylmethane dyes, with their relevance to textiles, environmental science, and emerging technologies, is a prime area for such cross-disciplinary efforts. bohrium.comresearchgate.net This collaborative approach ensures that research is not only scientifically excellent but also aligned with societal needs and sustainable development goals. iai.int
Q & A
Q. What are the established synthesis protocols for Guinee Green B(1−), and how can researchers ensure reproducibility?
Methodological Answer:
- Synthesis Steps : Use high-purity precursors (e.g., specified molar ratios of reactants) under controlled conditions (temperature, pH, inert atmosphere). For example, a typical protocol involves refluxing at 80°C for 6 hours in anhydrous ethanol .
- Reproducibility : Document all parameters (e.g., solvent purity, stirring rate) and include calibration data for equipment. Follow guidelines for experimental reporting, such as separating primary data (e.g., NMR spectra) from secondary analyses in supplemental materials .
- Example Table :
| Parameter | Value/Range | Instrument Used | Reference Standard |
|---|---|---|---|
| Reaction Temp. | 80°C ± 2°C | Digital Heater | NIST-certified |
| Solvent | Anhydrous Ethanol | HPLC-grade | USP guidelines |
Q. Which spectroscopic and chromatographic methods are validated for characterizing Guinee Green B(1−)?
Methodological Answer:
- Techniques : Use NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight confirmation. Cross-validate results with reference spectra from peer-reviewed databases .
- Best Practices : For HPLC, specify column type (C18 reverse-phase), mobile phase (acetonitrile:water, 70:30), and flow rate (1.0 mL/min). Include retention times and UV-Vis λmax values for batch consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for Guinee Green B(1−) across studies?
Methodological Answer:
- Root-Cause Analysis : Compare experimental conditions (e.g., solvent polarity affecting NMR shifts) and instrument calibration. For example, discrepancies in FTIR carbonyl peaks may arise from moisture content during measurement .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets. Replicate experiments under standardized conditions and report confidence intervals .
- Example Workflow :
Data Collection → Normalization → Cluster Analysis → Hypothesis Testing (ANOVA)
Q. What experimental designs are optimal for probing the photostability of Guinee Green B(1−) under varying environmental conditions?
Methodological Answer:
- Design Framework : Use a factorial design to test variables: light intensity (UV vs. visible), temperature (25°C vs. 40°C), and pH (4–9). Include control batches stored in dark conditions .
- Metrics : Quantify degradation via HPLC peak area reduction over time. Apply first-order kinetics to model decay rates and calculate half-lives .
- Table : Photostability Results (Hypothetical Data):
| Condition (Light/Temp/pH) | Half-Life (hours) | R<sup>2</sup> (Kinetic Fit) |
|---|---|---|
| UV, 25°C, pH 7 | 12.3 | 0.97 |
| Visible, 40°C, pH 9 | 8.7 | 0.89 |
Q. How can computational modeling (e.g., DFT) complement experimental studies on Guinee Green B(1−)’s reaction mechanisms?
Methodological Answer:
- Workflow Integration : Use density functional theory (DFT) to predict intermediate structures in synthesis pathways. Validate with experimental IR/Raman spectra .
- Software Tools : Gaussian or ORCA for energy minimization; VMD for visualizing electron density maps. Cite computational parameters (basis sets, convergence criteria) .
Methodological Guidelines from Evidence
- Data Reproducibility : Follow CONSORT or STROBE guidelines for reporting experimental workflows .
- Literature Review : Use PICO framework to structure research questions, ensuring alignment with gaps in mechanistic or stability studies .
- Ethical Standards : Adhere to journal requirements for depositing raw data in repositories (e.g., Zenodo) and citing primary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



